2-chloro-N-(2-methoxyethyl)acetamide
Overview
Description
Synthesis Analysis
The synthesis of related acetamide compounds typically involves reactions such as acetylation, esterification, and ester interchange steps. For instance, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide showcased a process starting from N-methylaniline and chloracetyl chloride, followed by reactions with anhydrous sodium acetate and methanol. This method demonstrated high yields and efficiency, which could provide insights into analogous synthesis pathways for 2-chloro-N-(2-methoxyethyl)acetamide (Zhong-cheng & Wan-yin, 2002).
Molecular Structure Analysis
The molecular structure of acetamide derivatives has been extensively studied, with findings indicating the importance of intramolecular and intermolecular hydrogen bonding in determining the conformation and stability of these compounds. For example, in 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, the linearly extended conformation and the angles between amide groups play a crucial role in their chemical behavior and potential biological activity (Camerman et al., 2005).
Chemical Reactions and Properties
Acetamide compounds participate in a variety of chemical reactions, demonstrating versatility in chemical synthesis and applications. For instance, the reaction of N-(2-hydroxyphenyl)acetamide with chlorotrimethylsilane has been used to synthesize silylated derivatives, showcasing the compound's reactivity towards silylation and potential for further functionalization (Nikonov et al., 2016).
Physical Properties Analysis
The physical properties of acetamide derivatives, such as solubility, melting points, and crystalline structure, are crucial for their practical applications. Investigations into compounds like 2-Chloro-N-(2,4-dinitrophenyl) acetamide have revealed detailed insights into their crystal structure, highlighting the significance of intramolecular hydrogen bonding and intermolecular interactions in determining the compound's physical characteristics (Jansukra et al., 2021).
Chemical Properties Analysis
The chemical behavior of acetamide derivatives under various conditions can provide valuable information for their application in synthesis, material science, and potentially pharmacology. For example, studies on the silylation of N-(2-hydroxyphenyl)acetamide have revealed the formation of heterocycles and the impact of different substituents on the chemical properties of the resulting compounds (Lazareva et al., 2017).
Scientific Research Applications
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Chemical Analysis
- Application : “2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)acetamide” is a chemical compound with the molecular formula C13H18ClNO2 . It is used in chemical analysis and research .
- Method of Application : The compound is typically analyzed using mass spectrometry, a technique that measures the mass-to-charge ratio of ions to identify and quantify molecules in simple and complex mixtures .
- Results : The mass spectrum of “2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)acetamide” has been recorded and is available in the NIST Mass Spectrometry Data Center .
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Pharmacological Research
- Application : Derivatives of phenoxy acetamide, which include “2-chloro-N-(2-methoxyethyl)acetamide”, have been investigated for their potential therapeutic properties .
- Method of Application : These compounds are synthesized and then tested in various biological assays to evaluate their pharmacological activities .
- Results : The specific results of these studies are not detailed in the available resources .
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Chemical Synthesis
- Application : “2-chloro-N-(2-methoxyethyl)-N-(pentan-3-yl)acetamide” is a chemical compound that can be used in the synthesis of other complex molecules .
- Method of Application : The compound can be used as a building block in the synthesis of other chemical compounds. The specific methods of application would depend on the target molecule .
- Results : The specific results would depend on the target molecule and the reaction conditions .
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Herbicide Formulation
- Application : “2-chloro-N-(2-methoxyethyl)acetamide” is a component of certain herbicides .
- Method of Application : The compound is mixed with other active ingredients to form a herbicide formulation. This formulation is then applied to crops to control weeds .
- Results : The specific results would depend on the type of weeds targeted and the effectiveness of the herbicide formulation .
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Proteomics Research
- Application : “2-chloro-N-(2-methoxyethyl)acetamide” is a product used for proteomics research applications .
- Method of Application : The specific methods of application would depend on the type of proteomics research being conducted .
- Results : The specific results would depend on the outcomes of the proteomics research .
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Chemical Identification
- Application : “2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)acetamide” is a chemical compound that can be used for chemical identification .
- Method of Application : The compound can be analyzed using techniques such as mass spectrometry .
- Results : The mass spectrum of “2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)acetamide” has been recorded and is available in the NIST Mass Spectrometry Data Center .
Safety And Hazards
properties
IUPAC Name |
2-chloro-N-(2-methoxyethyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNO2/c1-9-3-2-7-5(8)4-6/h2-4H2,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPXIGHWTJSUAIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80368392 | |
Record name | 2-chloro-N-(2-methoxyethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80368392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-methoxyethyl)acetamide | |
CAS RN |
10263-66-8 | |
Record name | 2-Chloro-N-(2-methoxyethyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10263-66-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-chloro-N-(2-methoxyethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80368392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-N-(2-methoxyethyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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